Cas no 654-83-1 (Benzenamine, 5-methoxy-2-(trifluoromethyl)-)

Benzenamine, 5-methoxy-2-(trifluoromethyl)- structure
654-83-1 structure
Product Name:Benzenamine, 5-methoxy-2-(trifluoromethyl)-
CAS No:654-83-1
MF:C8H8F3NO
MW:191.15043258667
CID:4110071
PubChem ID:13750440
Update Time:2025-04-24

Benzenamine, 5-methoxy-2-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 5-methoxy-2-(trifluoromethyl)-
    • 5-methoxy-2-(trifluoromethyl)aniline
    • 6-(Trifluoromethyl)-m-anisidine
    • HIOYFEFCRFREPP-UHFFFAOYSA-N
    • 2-AMINO-4-METHOXYBENZOTRIFLUORIDE
    • G65536
    • 654-83-1
    • SCHEMBL9385964
    • CS-0370467
    • EN300-800010
    • 965-834-8
    • Inchi: 1S/C8H8F3NO/c1-13-5-2-3-6(7(12)4-5)8(9,10)11/h2-4H,12H2,1H3
    • InChI Key: HIOYFEFCRFREPP-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1N)OC)(F)F

Computed Properties

  • Exact Mass: 191.05579836g/mol
  • Monoisotopic Mass: 191.05579836g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 35.2Ų

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Benzenamine, 5-methoxy-2-(trifluoromethyl)- Related Literature

Additional information on Benzenamine, 5-methoxy-2-(trifluoromethyl)-

Comprehensive Guide to Benzenamine, 5-methoxy-2-(trifluoromethyl)- (CAS No. 654-83-1)

Benzenamine, 5-methoxy-2-(trifluoromethyl)- (CAS No. 654-83-1) is a specialized organic compound widely recognized for its unique chemical properties and versatile applications. This aromatic amine derivative, featuring a methoxy group and a trifluoromethyl group, is increasingly gaining attention in pharmaceutical and agrochemical research. Its molecular structure, C8H8F3NO, offers excellent stability and reactivity, making it a valuable intermediate in synthetic chemistry.

The compound's trifluoromethyl group enhances its lipophilicity and metabolic stability, traits highly sought after in drug discovery. Researchers are exploring its potential in developing novel anti-inflammatory agents and central nervous system (CNS) drugs, aligning with current trends in personalized medicine. Recent studies highlight its role in modulating biological targets, addressing common search queries like "fluorinated compounds in drug design" and "methoxy-substituted amines applications."

In agrochemicals, Benzenamine, 5-methoxy-2-(trifluoromethyl)- serves as a precursor for crop protection agents. Its structural motifs contribute to the efficacy of pesticides targeting resistant pests—a hot topic in sustainable agriculture. Industry reports link its usage to solutions for "climate-resilient crop chemicals," reflecting growing environmental concerns.

From a commercial perspective, the demand for this compound is rising in regions like North America and Asia-Pacific, driven by R&D investments in specialty chemicals. Suppliers emphasize its high purity grades (>98%) for laboratory and industrial use, catering to queries such as "CAS 654-83-1 suppliers" and "5-methoxy-2-trifluoromethylaniline synthesis."

Handling Benzenamine, 5-methoxy-2-(trifluoromethyl)- requires standard organic chemical precautions. It is typically stored under inert conditions to preserve stability. Analytical methods like HPLC and GC-MS are employed for quality control, ensuring compliance with industry standards—a key point for professionals searching "analytical techniques for amine derivatives."

Innovative applications continue to emerge, particularly in material science, where its derivatives are tested for organic electronics. This aligns with trending searches on "fluorinated aromatic compounds in OLEDs." As research progresses, this compound's role in green chemistry initiatives is also being evaluated, addressing the global push for eco-friendly synthesis routes.

For researchers, understanding the structure-activity relationship (SAR) of this amine is critical. Computational chemistry studies, frequently searched as "molecular modeling of trifluoromethyl anilines," provide insights into its interactions at atomic levels. Such data supports the compound's optimization for target-specific applications.

In summary, Benzenamine, 5-methoxy-2-(trifluoromethyl)- represents a intersection of innovation and utility across multiple scientific domains. Its evolving applications—from life sciences to advanced materials—make it a compound of enduring relevance in modern chemistry.

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